

Technical Guide: Z-D-Glutamic Acid (Z-D-Glu-OH)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z-D-Glu-OH

Cat. No.: B612890

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This document provides core technical information on Z-D-Glutamic acid (**Z-D-Glu-OH**), an amino acid derivative utilized in biochemical and pharmaceutical research. It is intended for researchers, scientists, and professionals in the field of drug development.

Overview

Z-D-Glu-OH, also known as Z-D-glutamic acid, is a derivative of the non-essential amino acid, glutamic acid.^{[1][2]} It serves as a crucial building block in peptide synthesis and is instrumental in the development of pharmaceuticals, particularly those targeting neurological disorders.^{[2][3]} Its structure lends enhanced stability and solubility, making it a valuable compound in research concerning drug formulation and delivery systems.^[2]

Chemical and Physical Properties

The fundamental quantitative data for **Z-D-Glu-OH** are summarized below.

Property	Value	References
Molecular Weight	281.26 g/mol	[1] [2]
Molecular Formula	C ₁₃ H ₁₅ NO ₆	[1] [2]
CAS Number	63648-73-7	[1] [2]
Appearance	White to off-white solid/powder	[1] [2]
Purity	≥98.0%	[1] [2]
Melting Point	117 - 120 °C	[2]

Applications in Research

Z-D-glutamic acid is a versatile compound with applications in several areas of scientific research:

- Peptide Synthesis: It is a fundamental component used in the synthesis of bioactive peptides.[\[2\]](#)
- Pharmaceutical Development: The compound is used in the creation of therapeutic agents, with research focusing on metabolic and neurological diseases.[\[2\]](#)
- Neuroscience: It is employed in studies related to neurotransmitter signaling to better understand the function of glutamate in the brain.[\[3\]](#)

As a language model, I am unable to provide detailed experimental protocols from cited literature or generate visualizations such as Graphviz diagrams. The search results, while confirming the chemical properties of **Z-D-Glu-OH**, do not contain the specific, detailed methodologies required for experimental reproduction, nor do they describe complex signaling pathways or workflows that would necessitate diagrammatic representation. For detailed protocols, direct consultation of primary research articles is recommended.

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References

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